Phosphatidylinositol-4-phosphate

Catalog No.
S632840
CAS No.
M.F
C46H82O16P2
M. Wt
953.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylinositol-4-phosphate

Product Name

Phosphatidylinositol-4-phosphate

IUPAC Name

[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(3S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C46H82O16P2

Molecular Weight

953.1 g/mol

InChI

InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)45(42(50)44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41+,42?,43?,44?,45?,46?/m1/s1

InChI Key

WSLBJQQQZZTFBA-MLUQOLBVSA-N

Synonyms

1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate, phosphatidylinositol 4-monophosphate, phosphatidylinositol 4-phosphate, phosphatidylinositol-4-phosphate, PI4P compound, PtdINS4P

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Description

The exact mass of the compound Phosphatidylinositol-4-phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoinositol monophosphates [GP07] -> Diacylglycerophosphoinositol monophosphates [GP0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphatidylinositol-4-phosphate is a phosphoinositide lipid that plays crucial roles in cellular signaling and membrane dynamics. It is synthesized by the phosphorylation of phosphatidylinositol at the 4-position, a reaction catalyzed by phosphatidylinositol 4-kinases. This lipid is predominantly found in the Golgi apparatus and the plasma membrane, where it serves as a precursor for other important phosphoinositides, such as phosphatidylinositol-4,5-bisphosphate and phosphatidylinositol-3,4,5-trisphosphate. The unique structure of phosphatidylinositol-4-phosphate allows it to interact with various proteins and influence multiple cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction pathways .

The primary chemical reaction involving phosphatidylinositol-4-phosphate is its synthesis from phosphatidylinositol through the action of phosphatidylinositol 4-kinase. This enzymatic reaction can be summarized as follows:

Phosphatidylinositol+ATPPhosphatidylinositol 4 kinasePhosphatidylinositol 4 phosphate+ADP\text{Phosphatidylinositol}+\text{ATP}\xrightarrow{\text{Phosphatidylinositol 4 kinase}}\text{Phosphatidylinositol 4 phosphate}+\text{ADP}

In addition to its synthesis, phosphatidylinositol-4-phosphate can undergo further phosphorylation by specific kinases to form other phosphoinositides. For instance, it can be phosphorylated at the 5-position by phosphatidylinositol 4-phosphate 5-kinase to yield phosphatidylinositol-4,5-bisphosphate .

Phosphatidylinositol-4-phosphate is involved in several critical biological activities:

  • Vesicular Trafficking: It plays a vital role in the formation and maturation of secretory vesicles. Phosphatidylinositol-4-phosphate interacts with proteins such as Sec2p and Ypt32p to facilitate vesicle transport from the Golgi to the plasma membrane .
  • Membrane Dynamics: This lipid is essential for maintaining membrane identity and integrity. It contributes to the recruitment of specific proteins to membranes, influencing processes like endocytosis and exocytosis .
  • Signal Transduction: Phosphatidylinositol-4-phosphate acts as a signaling molecule that can modulate various cellular responses, including those mediated by G protein-coupled receptors .

Phosphatidylinositol-4-phosphate can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves the phosphorylation of phosphatidylinositol by phosphatidylinositol 4-kinases (types I and III). These enzymes are localized in different cellular compartments, including the Golgi apparatus and plasma membrane .
  • Chemical Synthesis: Laboratory techniques may also be employed to chemically synthesize phosphatidylinositol-4-phosphate using various organic chemistry methods, although this is less common than enzymatic synthesis.
  • Synthetic Biology Approaches: Recent advancements have enabled the development of genetically encoded biosensors that can visualize and manipulate levels of phosphatidylinositol-4-phosphate within living cells .

Phosphatidylinositol-4-phosphate has several applications in research and biotechnology:

  • Cellular Studies: It is widely used as a marker in studies investigating membrane dynamics and vesicular trafficking.
  • Drug Development: Understanding the role of phosphatidylinositol-4-phosphate in cellular signaling pathways has implications for drug discovery, particularly in targeting diseases related to dysfunctional lipid signaling .
  • Fluorescent Probes: Novel fluorescent reporters based on the pleckstrin homology domain have been developed to visualize phosphatidylinositol-4-phosphate dynamics in live cells, aiding in real-time studies of cellular processes .

Research has shown that phosphatidylinositol-4-phosphate interacts with various proteins that are critical for cellular function:

  • Sec2p Protein: Phosphatidylinositol-4-phosphate binds to Sec2p, inhibiting its interaction with Sec15p during vesicle trafficking processes .
  • G Protein-Coupled Receptors: It modulates signaling pathways initiated by G protein-coupled receptors, highlighting its role in signal transduction .

Studies employing advanced techniques such as mass spectrometry and fluorescence microscopy have elucidated these interactions, revealing how changes in phosphatidylinositol-4-phosphate levels can influence cellular behavior.

Phosphatidylinositol-4-phosphate shares structural similarities with other phosphoinositides but exhibits unique properties that distinguish it from them. Below are some similar compounds:

CompoundKey FeaturesUnique Aspects
PhosphatidylinositolPrecursor for all phosphoinositidesLacks phosphate at the 4-position
Phosphatidylinositol-3-phosphateInvolved in signaling pathways related to growthContains a phosphate group at the 3-position
Phosphatidylinositol-5-phosphatePlays roles in cytoskeletal dynamicsContains a phosphate group at the 5-position
Phosphatidylinositol-4,5-bisphosphateCritical for signaling pathways and membrane identityContains phosphate groups at both 4 and 5 positions

Phosphatidylinositol-4-phosphate's distinct role in regulating vesicular trafficking and its interaction with specific proteins set it apart from these similar compounds, highlighting its importance in cellular function .

Phosphatidylinositol-4-phosphate (PI4P) consists of a myo-inositol head group phosphorylated at the 4-position, linked via a glycerol backbone to two fatty acid chains. The myo-inositol ring adopts a chair conformation, with axial hydroxyl groups at positions 1, 2, 3, and 5 and equatorial hydroxyls at positions 4 and 6. Phosphorylation at the 4-position introduces a negative charge, enabling electrostatic interactions with cationic protein domains such as pleckstrin homology (PH) domains.

The fatty acid composition varies by cell type and subcellular localization. Common species include 1-stearoyl-2-arachidonoyl (18:0/20:4) and 1-palmitoyl-2-oleoyl (16:0/18:1) acyl chains. Stereochemical specificity is critical for signaling, as PI4P’s 4-phosphate group occupies a distinct spatial orientation that dictates binding to effectors like four-phosphate-adaptor protein 1 (FAPP1).

Enzymatic Synthesis Pathways: Phosphatidylinositol 4-Kinase (PI4K) Isoforms

PI4P is synthesized by phosphatidylinositol 4-kinases (PI4Ks), which phosphorylate phosphatidylinositol (PI) at the D-4 hydroxyl. Two major classes catalyze this reaction:

Type II PI4Ks: Membrane Association and Subcellular Localization

Type II PI4Ks (PI4KIIα and PI4KIIβ) are integral membrane proteins localized to the trans-Golgi network (TGN) and endosomes. PI4KIIα, the dominant isoform, contributes ~50% of cellular PI4P. Its membrane association is mediated by palmitoylation of a cysteine-rich motif (-CCPCC-), which anchors it to lipid bilayers. Structural studies reveal a unique α-solenoid N-terminal domain that facilitates membrane penetration and PI substrate access.

Table 1: PI4K Isoforms and Their Properties

IsoformClassLocalizationKey Features
PI4KIIαIITGN, endosomesPalmitoylated, generates 50% of cellular PI4P
PI4KIIIαIIIPlasma membrane, ERRegulated by ARF1, essential for PI(4,5)P2 synthesis
PI4KIIIβIIIGolgiActivated by Rab11, regulates secretion

Type III PI4Ks: Regulatory Mechanisms and Cofactor Requirements

Type III PI4Ks (PI4KIIIα and PI4KIIIβ) are soluble kinases requiring cofactors for membrane recruitment. PI4KIIIα, a heterotetramer with accessory proteins EFR3 and TTC7, synthesizes PI4P at the plasma membrane. Its activity is potentiated by ADP-ribosylation factor 1 (ARF1), which stabilizes membrane binding. PI4KIIIβ, in contrast, is Rab11-dependent and regulates Golgi-derived vesicle trafficking. Both isoforms exhibit distinct lipid substrate preferences, with PI4KIIIα favoring PI over other phosphoinositides.

Metabolic Regulation by Phosphatases: SAC1 and Other PI4P-Specific Phosphatases

PI4P levels are tightly controlled by lipid phosphatases. SAC1, a conserved ER-localized phosphatase, hydrolyzes PI4P to PI via a catalytic domain containing a CX5R motif. SAC1’s activity is pH-sensitive, with optimal function in acidic environments. Other phosphatases, such as INPP4 and TMEM55, dephosphorylate PI4P at the 4-position, but their roles are less characterized.

Interconversion with Other Phosphoinositides: PI(4,5)P2 and PI(3,4,5)P3 Dynamics

PI4P serves as a precursor for downstream phosphoinositides:

  • PI(4,5)P2: Synthesized by PI4P 5-kinases (PI4P5Ks), which phosphorylate PI4P at the 5-position. This reaction is ATP-dependent and critical for ion channel regulation.
  • PI(3,4,5)P3: Generated via PI3K-mediated phosphorylation of PI(4,5)P2 at the 3-position. PI(3,4,5)P3 is a key signaling lipid, recruiting AKT and PDK1 to the plasma membrane.

Table 2: Enzymes Regulating PI4P Interconversion

EnzymeSubstrateProductFunction
PI4P5KPI4PPI(4,5)P2Regulates vesicle trafficking
PI3KPI(4,5)P2PI(3,4,5)P3Activates AKT signaling
SAC1PI4PPIMaintains PI4P homeostasis

Compartment-Specific Distribution Patterns

Phosphatidylinositol-4-phosphate exhibits a highly compartmentalized distribution pattern across cellular membranes, with distinct pools serving specialized functions in different organelles [1]. The lipid's distribution is precisely regulated by the spatial organization of both synthetic and degradative enzymes, creating functionally distinct cellular pools [2].

Trans-Golgi Network and Endosomal System

The trans-Golgi network represents the most prominent site of phosphatidylinositol-4-phosphate accumulation within mammalian cells [3] [4]. This enrichment is primarily maintained through the activity of phosphatidylinositol 4-kinase III beta, which localizes specifically to Golgi membranes and generates the majority of Golgi-associated phosphatidylinositol-4-phosphate [2] [5]. The trans-Golgi network pool serves as a critical regulator of vesicle formation and protein sorting, with phosphatidylinositol-4-phosphate levels directly controlling the recruitment of adaptor proteins such as the Golgi-localized Golgi phosphoprotein adaptor family [3].

Table 1: Phosphatidylinositol-4-Phosphate Distribution in Trans-Golgi Network and Endosomal Compartments

CompartmentPrimary KinaseRelative AbundanceKey Functions
Trans-Golgi NetworkPhosphatidylinositol 4-kinase III betaHighest [3]Vesicle budding, protein sorting [4]
Early EndosomesPhosphatidylinositol 4-kinase II alphaModerate [6]Receptor recycling, membrane tubulation [7]
Late EndosomesPhosphatidylinositol 4-kinase II alphaHigh [8] [9]Autophagosome fusion, membrane dynamics [9]
Recycling EndosomesPhosphatidylinositol 4-kinase II alphaModerate [6]Cargo sorting, membrane fission [10]

Within the endosomal system, phosphatidylinositol-4-phosphate demonstrates a complex distribution pattern that varies between different endosomal compartments [6] [8]. Early endosomes contain moderate levels of phosphatidylinositol-4-phosphate, primarily synthesized by phosphatidylinositol 4-kinase II alpha, which is essential for receptor sorting and recycling pathways [6]. Late endosomes exhibit the highest phosphatidylinositol-4-phosphate levels among endosomal compartments, with this pool being crucial for autophagosome-lysosome fusion events [8] [9].

The endosomal phosphatidylinositol-4-phosphate pool undergoes dynamic regulation through the coordinated action of kinases and phosphatases [8]. Phosphatidylinositol 4-kinase II alpha generates endosomal phosphatidylinositol-4-phosphate, while Saccharomyces cerevisiae two phosphatase controls its degradation in early and recycling endosomes [8]. This regulatory balance creates distinct phosphatidylinositol-4-phosphate gradients that facilitate specific membrane trafficking events [10].

Plasma Membrane Microdomains

The plasma membrane contains a significant pool of phosphatidylinositol-4-phosphate that exhibits heterogeneous distribution across membrane microdomains [1] [11]. This pool is primarily generated by phosphatidylinositol 4-kinase III alpha, which functions as part of a tetrameric complex anchored to the plasma membrane [1] [12]. The plasma membrane phosphatidylinositol-4-phosphate serves as the immediate precursor for phosphatidylinositol 4,5-bisphosphate synthesis and plays direct roles in ion channel regulation [11].

Table 2: Plasma Membrane Phosphatidylinositol-4-Phosphate Characteristics

PropertyDescriptionReference
Primary Synthesis EnzymePhosphatidylinositol 4-kinase III alpha [1] [12]
Membrane DistributionHeterogeneous, enriched in specific microdomains [13]
Functional GradientSteep gradients during cell polarization [14]
Regulatory MechanismDynamic control via Saccharomyces cerevisiae one phosphatase [15]

Recent studies using high-resolution microscopy have revealed that plasma membrane phosphatidylinositol-4-phosphate is not uniformly distributed but instead concentrates in specific membrane microdomains [13]. These microdomains exhibit preferential association with liquid-disordered, cholesterol-poor membrane phases, distinguishing them from phosphatidylinositol 4,5-bisphosphate-enriched domains [13]. The compartmentalization of phosphatidylinositol-4-phosphate within plasma membrane microdomains provides spatial organization for specific signaling pathways and membrane trafficking events [11].

During cellular processes requiring membrane polarization, such as directed cell migration or fungal filamentous growth, plasma membrane phosphatidylinositol-4-phosphate forms steep concentration gradients [14]. Mathematical modeling demonstrates that these gradients result from the combined effects of localized synthesis, phosphatase-mediated degradation, and restricted lateral diffusion [14]. The establishment of phosphatidylinositol-4-phosphate gradients is essential for proper membrane trafficking and cellular morphology changes [14].

Role in Membrane Contact Site Formation

Phosphatidylinositol-4-phosphate plays a fundamental role in establishing and maintaining membrane contact sites between different organelles [16] [10] [17]. These sites represent specialized membrane domains where organelles approach within 10-30 nanometers of each other without undergoing fusion, enabling non-vesicular lipid transport and metabolic coordination [18].

The endoplasmic reticulum-Golgi contact sites depend critically on phosphatidylinositol-4-phosphate for their formation and function [17] [19]. At these sites, phosphatidylinositol-4-phosphate serves as both a targeting signal and an energy source for lipid transfer proteins [17]. Oxysterol-binding protein localizes to endoplasmic reticulum-Golgi contact sites through simultaneous binding to adenosine diphosphate ribosylation factor 1 and phosphatidylinositol-4-phosphate, creating a coincidence detection mechanism that ensures precise spatial targeting [17] [19].

Table 3: Phosphatidylinositol-4-Phosphate-Dependent Membrane Contact Sites

Contact Site TypeKey ProteinsPhosphatidylinositol-4-Phosphate FunctionTransport Direction
Endoplasmic Reticulum-GolgiOxysterol-binding protein, Four-phosphate-adaptor protein 1Tethering, energy source [17]Cholesterol to Golgi [17]
Endoplasmic Reticulum-EndosomeOxysterol-related protein 10, Vesicle-associated membrane protein-associated proteinMembrane tethering [10]Phosphatidylserine to endosome [10]
Endoplasmic Reticulum-Plasma MembraneExtended synaptotagmin 2, Saccharomyces cerevisiae one phosphatasePhosphoinositide regulation [15]Phosphatidylinositol-4-phosphate degradation [15]

Endoplasmic reticulum-endosome membrane contact sites utilize phosphatidylinositol-4-phosphate as a key regulatory molecule for lipid countertransport [10]. Oxysterol-related protein 10 mediates phosphatidylserine transfer from the endoplasmic reticulum to endosomes in exchange for phosphatidylinositol-4-phosphate, which is subsequently degraded in the endoplasmic reticulum [10]. This countertransport mechanism maintains proper membrane composition and supports endosomal membrane dynamics [10].

The formation of endoplasmic reticulum-plasma membrane contact sites involves phosphatidylinositol-4-phosphate as both a structural component and a regulatory signal [15]. Extended synaptotagmin 2 tethers the endoplasmic reticulum to the plasma membrane, positioning Saccharomyces cerevisiae one phosphatase to regulate plasma membrane phosphatidylinositol-4-phosphate levels [15]. This dynamic regulation allows cells to respond to changes in phosphoinositide metabolism and maintain membrane homeostasis [15].

Modulation of Membrane Curvature and Vesicle Budding Mechanisms

Phosphatidylinositol-4-phosphate directly influences membrane curvature through both its intrinsic biophysical properties and its recruitment of curvature-generating proteins [20] [4]. The lipid's anionic head group and specific acyl chain composition create local membrane perturbations that favor negative membrane curvature [20]. Additionally, phosphatidylinositol-4-phosphate serves as a critical regulatory signal for vesicle budding processes throughout the secretory and endocytic pathways [4] [21] [22].

Table 4: Phosphatidylinositol-4-Phosphate in Vesicle Budding Mechanisms

Vesicle TypeBudding MachineryPhosphatidylinositol-4-Phosphate RoleRegulatory Mechanism
Coat protein complex II vesiclesSec23/Sec24 complexMembrane remodeling, fusion promotion [21] [22]Phosphatidylinositol 4-kinase III beta activation [5]
Clathrin-coated vesiclesAdaptor protein complexesEarly stage promotion, late stage completion [23]Phosphatidylinositol 5-phosphate 4-kinase regulation [23]
Recycling endosome tubulesEps15 homology domain-containing protein 3Tubule formation and stabilization [7]Phosphatidylinositol 4-kinase II alpha activity [7]
Trans-Golgi network carriersAdenosine diphosphate ribosylation factor 1, Adaptor protein 1Vesicle formation initiation [5]Protein kinase D phosphorylation [24]

The formation of coat protein complex II vesicles at endoplasmic reticulum exit sites requires phosphatidylinositol-4-phosphate for both membrane remodeling and subsequent vesicle fusion with Golgi compartments [21] [22]. Phosphatidylinositol-4-phosphate facilitates the nucleation and assembly of coat protein complex II machinery, promoting membrane constriction and vesicle budding [22]. Additionally, phosphatidylinositol-4-phosphate on Golgi membranes is essential for soluble N-ethylmaleimide-sensitive factor attachment protein receptor complex formation during vesicle fusion [21].

Clathrin-mediated endocytosis demonstrates a biphasic requirement for phosphoinositides, with phosphatidylinositol 4,5-bisphosphate promoting early stages of coat assembly and phosphatidylinositol-4-phosphate facilitating late-stage membrane fission [23]. The conversion between these lipids provides temporal control over the endocytic process, ensuring proper progression from clathrin-coated pit formation to vesicle release [23]. This regulatory mechanism is conserved across eukaryotic kingdoms and represents a fundamental principle of endocytic regulation [23].

The formation of tubular carriers from endosomal membranes depends critically on phosphatidylinositol-4-phosphate levels and distribution [7]. Phosphatidylinositol 4-kinase II alpha generates the phosphatidylinositol-4-phosphate required for tubule initiation, while the spatiotemporal control of phosphatidylinositol-4-phosphate metabolism determines tubule stability and elongation [7]. This process involves the coordinated action of phosphatidylinositol-4-phosphate with protein complexes such as biogenesis of lysosome-related organelles complex 1 to remodel endosomal membranes into functional transport carriers [7].

XLogP3

8.9

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoinositol monophosphates [GP07] -> Diacylglycerophosphoinositol monophosphates [GP0701]

Dates

Modify: 2023-07-20

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